molecular formula C13H10N2O B185524 2-Methylbenzo[g]quinazolin-4(3H)-one CAS No. 16673-88-4

2-Methylbenzo[g]quinazolin-4(3H)-one

Cat. No. B185524
CAS RN: 16673-88-4
M. Wt: 210.23 g/mol
InChI Key: CYCCTYUWQCTYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzo[g]quinazolin-4(3H)-one, also known as MBQ, is a heterocyclic compound that contains a quinazolinone ring system. It is widely used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-Methylbenzo[g]quinazolin-4(3H)-one is not fully understood. However, it has been suggested that it exerts its biological effects by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and proliferation. It has also been shown to inhibit the activity of topoisomerase, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2-Methylbenzo[g]quinazolin-4(3H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus. In addition, it has been shown to exhibit antibacterial and antifungal activities.

Advantages and Limitations for Lab Experiments

2-Methylbenzo[g]quinazolin-4(3H)-one has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable. It also exhibits a wide range of biological activities, which makes it a versatile tool for scientific research. However, there are also some limitations to its use. For example, it may not be suitable for in vivo studies due to its low solubility and poor bioavailability. It may also exhibit toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-Methylbenzo[g]quinazolin-4(3H)-one. One direction is the development of new derivatives with improved biological activities and pharmacological properties. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and viral infections. Additionally, the mechanism of action of 2-Methylbenzo[g]quinazolin-4(3H)-one needs to be further elucidated in order to fully understand its biological effects and potential applications.

Synthesis Methods

The synthesis of 2-Methylbenzo[g]quinazolin-4(3H)-one involves the reaction of anthranilic acid and acetic anhydride in the presence of sulfuric acid. This reaction results in the formation of 2-methylbenzo[g]quinazolin-4(3H)-one as a yellow crystalline solid. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reagents.

Scientific Research Applications

2-Methylbenzo[g]quinazolin-4(3H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. It also has potential applications in the development of new drugs and therapies. 2-Methylbenzo[g]quinazolin-4(3H)-one has been used as a building block in the synthesis of various bioactive compounds, such as quinazolinone derivatives and benzimidazole derivatives.

properties

CAS RN

16673-88-4

Product Name

2-Methylbenzo[g]quinazolin-4(3H)-one

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2-methyl-3H-benzo[g]quinazolin-4-one

InChI

InChI=1S/C13H10N2O/c1-8-14-12-7-10-5-3-2-4-9(10)6-11(12)13(16)15-8/h2-7H,1H3,(H,14,15,16)

InChI Key

CYCCTYUWQCTYGY-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC(=O)C2=CC3=CC=CC=C3C=C2N1

SMILES

CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1

Canonical SMILES

CC1=NC(=O)C2=CC3=CC=CC=C3C=C2N1

synonyms

2-Methylbenzo[g]quinazolin-4(3H)-one

Origin of Product

United States

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